4-(2-Trifluoromethylphenyl)nicotinic acid
Overview
Description
“4-(2-Trifluoromethylphenyl)nicotinic acid” is a chemical compound with the molecular formula C13H8F3NO2 . It falls under the category of carboxylic acids . The molecular weight of this compound is 267.203 .
Synthesis Analysis
There are several patents available that describe the synthesis of 4-trifluoromethyl nicotinic acid . These methods involve the use of cheap and easily obtained raw materials, simple and convenient operation, easy separation and purification of products in each step, high yield and suitability for industrial production .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H8F3NO2 . This indicates that the molecule consists of 13 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” are described in several patents . These reactions involve the use of formate and acetate as raw materials, adding ammonium salt to prepare 3-amino acrylate, and then reacting with 4-ethoxy-1, 1-trifluoro-3-butene-2-ketone to prepare 4-trifluoromethyl nicotinic acid .Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a useful synthetic intermediate . It can be used to prepare other compounds, such as pesticides or pharmaceuticals .
Biochemical Pathways
4-(2-Trifluoromethylphenyl)nicotinic acid is structurally similar to nicotinic acid, a form of Vitamin B3. Nicotinic acid is a precursor to Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+), which are essential coenzymes in various biochemical pathways . .
Biochemical Analysis
Cellular Effects
The effects of 4-(2-Trifluoromethylphenyl)nicotinic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering the cellular metabolic profile and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time due to factors such as stability, degradation, and long-term cellular responses. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in enzyme expression levels and metabolic flux. These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can exert beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further participate in biochemical reactions. Additionally, this compound can influence the levels of key metabolites, such as nicotinamide adenine dinucleotide (NAD) and its derivatives, thereby impacting cellular redox balance and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and efflux. Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation. These transport and distribution mechanisms are critical for understanding the pharmacokinetics and biodistribution of this compound in biological systems .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. In the cytoplasm, this compound can interact with metabolic enzymes and signaling proteins, while in the nucleus, it can modulate gene expression by binding to transcription factors. In the mitochondria, this compound can influence energy metabolism and oxidative stress responses, highlighting its multifaceted role in cellular function .
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-9(11)8-5-6-17-7-10(8)12(18)19/h1-7H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNTAUUONDZRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692673 | |
Record name | 4-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-01-8 | |
Record name | 3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261939-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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